molecular formula C9H9Cl2N3O B1522093 (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride CAS No. 1179370-94-5

(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Cat. No.: B1522093
CAS No.: 1179370-94-5
M. Wt: 246.09 g/mol
InChI Key: XIBOMGJWOFGKBI-UHFFFAOYSA-N
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Description

“(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” is a chemical compound that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also contains a chlorophenyl group, which is a phenyl ring with a chlorine atom attached, and a methanamine group, which is a methane group with an amine functional group attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, with the chlorophenyl and methanamine groups attached at specific positions. The presence of the chlorine atom and the amine group could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring, the chlorine atom, and the amine group. The oxadiazole ring is a heterocycle and may participate in various chemical reactions. The chlorine atom is an electronegative atom and may be involved in substitution reactions. The amine group can act as a base or nucleophile in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorine atom could increase the compound’s polarity, potentially affecting its solubility in various solvents. The amine group could contribute to the compound’s basicity .

Scientific Research Applications

Antimicrobial Properties

Research on 1,3,4-oxadiazole derivatives, including those with a structure similar to (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride, has demonstrated notable antimicrobial properties. A study by Kapadiya et al. (2020) synthesized a series of 1,3,4-oxadiazole bearing Schiff base moiety and evaluated their antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi. Compounds in this series showed significant antimicrobial efficacy, suggesting potential applications in developing new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Anticancer Activity

Another significant area of research for 1,3,4-oxadiazole derivatives is their anticancer potential. Ramazani et al. (2014) reported the synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines via a one-pot reaction, with some compounds showing comparable or better cytotoxic activity against various cancer cell lines than the reference drug doxorubicin. This highlights the possibility of utilizing these compounds as novel anticancer agents, emphasizing the role of halogen atoms in enhancing cytotoxic activity (Ramazani, Khoobi, Torkaman, Nasrabadi, Forootanfar, Shakibaie, Jafari, Ameri, Emami, Faramarzi, Foroumadi, & Shafiee, 2014).

Optical and Electrical Properties

The unique structural features of 1,3,4-oxadiazole derivatives also lend themselves to applications in materials science, particularly in the development of luminescent materials and light-emitting diodes (LEDs). A study by Kaminorz, Schulz, and Brehmer (2000) on new substituted 2,5-diphenyl-1,3,4-oxadiazoles reported efficient blue and green emission in single-layer devices. This suggests that such derivatives can be explored for use in advanced optical and electronic applications, potentially leading to the development of new types of LEDs with enhanced performance (Kaminorz, Schulz, & Brehmer, 2000).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid potential health risks .

Future Directions

The study of compounds containing oxadiazole rings is an active area of research due to their diverse biological activities. Future research could explore the potential biological activities of this specific compound and its possible applications in medicinal chemistry .

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9;/h1-4H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBOMGJWOFGKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179370-94-5
Record name 1-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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